2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a cyclopentane moiety.
Properties
IUPAC Name |
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)20-19(21-18)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFNVGBVGLVVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the annulation of the pyrimidine ring to substituted cyclopentanone or its enamine . One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often include the use of a base such as triethylamine and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, derivatives synthesized from this compound demonstrated potent COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
Table 1: Inhibition Potency of Pyrimidine Derivatives
| Compound ID | COX-2 IC50 (μM) | Comparison Drug IC50 (μM) |
|---|---|---|
| This compound | TBD | Celecoxib: 0.04 |
| Other Derivative A | 0.04 ± 0.02 | Indomethacin: 9.17 |
| Other Derivative B | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. As a bioisostere of purine, it shows promise in targeting cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation and is often overexpressed in cancer cells. Studies have reported that derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating significant growth inhibition .
Table 2: Cytotoxicity of Compounds on Cancer Cell Lines
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Comparison Drug (Sorafenib) | 144 | 19 |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. Modifications to the phenyl rings or the cyclopenta structure can significantly alter biological activity. For example, electron-withdrawing or electron-donating groups on the phenyl rings can enhance or diminish COX inhibition and anticancer activity .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to tailor its properties for specific applications. Recent advancements in synthetic methodologies have focused on greener approaches that utilize less hazardous reagents and solvents while maintaining high yields and purity .
Case Studies
Several case studies illustrate the effectiveness of this compound:
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyrimidine derivatives demonstrated that modifications to the diphenyl moiety resulted in enhanced COX-2 selectivity and potency compared to traditional anti-inflammatory drugs . The findings underscore the potential for developing new anti-inflammatory agents based on this scaffold.
Case Study 2: Anticancer Potential
In another study focusing on CDK inhibition, compounds derived from this compound were tested against multiple cancer cell lines. The results indicated that specific substitutions improved selectivity towards CDK2 over other kinases, suggesting a pathway for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an antifolate agent, it inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division . This inhibition disrupts the folate pathway, leading to the suppression of tumor cell growth .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrimidine core allows for extensive substitution, which significantly alters molecular properties. Below is a comparative analysis of key derivatives:
Key Observations:
Biological Activity
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS No. 138722-71-1) is a heterocyclic compound characterized by a fused ring structure that includes two phenyl groups attached to a pyrimidine ring fused with a cyclopentane ring. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry.
Molecular Formula: CHN
Molecular Weight: 272.3 g/mol
IUPAC Name: this compound
The synthesis of this compound typically involves the annulation of the pyrimidine ring to substituted cyclopentanones or their enamines. Various chemical reactions such as oxidation and reduction can modify its structure, leading to derivatives with potentially enhanced biological activity .
The primary mechanism of action for this compound is its role as an antifolate agent , particularly through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cell division, making this compound a candidate for antitumor therapies .
Antitumor Properties
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies demonstrate its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structural features enhance its interaction with molecular targets involved in tumor growth .
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. Its potential efficacy against viruses such as HIV has been explored, with some derivatives showing promising results in inhibiting viral replication in cell cultures . The compound's ability to interfere with viral enzymes could be a key factor in its antiviral mechanism.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC values in low micromolar range. |
| Study B | Antiviral properties | Showed reduced replication of HIV in vitro with an IC value of approximately 10 μM. |
| Study C | Mechanism exploration | Identified inhibition of DHFR as the primary mechanism for antitumor effects. |
Comparative Analysis
When compared to similar compounds such as 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, 2,4-Diphenyl derivatives demonstrate enhanced stability and biological activity due to the presence of phenyl groups which facilitate various chemical modifications .
Q & A
Q. What synthetic methodologies are recommended for preparing 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via cyclocondensation reactions. Key steps include:
- Cyclization of substituted cyclopentanones : For example, 2-(3-oxo-1-phenylpropyl)cyclopentanone intermediates undergo cyclization with amidines or thioureas under acidic conditions to form the pyrimidine ring .
- Solvent and catalyst optimization : Use of acetic acid or polyphosphoric acid (PPA) as catalysts in refluxing toluene or ethanol enhances cyclization efficiency. Reaction times (6–12 hours) and temperatures (80–110°C) should be calibrated to minimize side products .
- Substituent tuning : Electron-withdrawing groups (e.g., halogens) on phenyl rings may slow cyclization but improve crystallinity .
Q. How should researchers characterize this compound to confirm its structural integrity?
Answer: A multi-technique approach is essential:
- Elemental analysis : Match calculated and observed C, H, N, and S percentages (e.g., ±0.4% deviation) to verify purity .
- Spectroscopy :
- X-ray crystallography : Resolve crystal packing and stereochemistry, particularly for diastereomeric mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Answer: Spectral discrepancies often arise from dynamic processes or impurities:
- Dynamic NMR analysis : For split signals in ¹H NMR (e.g., δ 5.00–5.14 ppm for vinyl protons in ), variable-temperature NMR can distinguish conformational exchange from impurities .
- Chromatographic purification : Use gradient HPLC with C18 columns to isolate stereoisomers or byproducts. Monitor purity via LC-MS (e.g., >98% by UV at 254 nm) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biologically active derivatives?
Answer:
- Systematic substitution : Introduce substituents (e.g., 4-Cl, 4-OCH₃) on phenyl rings to assess electronic effects on bioactivity. For example, 4-chloro derivatives (e.g., ) often show enhanced cytotoxicity due to increased lipophilicity .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyrimidine N atoms) .
- In vitro assays : Pair SAR with enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., IC₅₀ determination in cancer cell lines) .
Q. How can researchers address low yields in multi-step syntheses of functionalized derivatives?
Answer:
- Intermediate stabilization : Protect reactive groups (e.g., amines with Boc groups) during cyclization steps .
- Green chemistry approaches : Explore microwave-assisted synthesis or high-pressure conditions to accelerate reactions and improve yields (e.g., 81% yield for compound 18 in ) .
- Byproduct analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dimerization species) and adjust stoichiometry or catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
